molecular formula C16H15N3OS2 B2524101 (E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 1448139-68-1

(E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Cat. No.: B2524101
CAS No.: 1448139-68-1
M. Wt: 329.44
InChI Key: IDEWIWVCNSJHJU-AATRIKPKSA-N
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Description

(E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is an organic compound that features a thiophene ring and a pyrazole ring connected through an acrylamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the Acrylamide Linkage: The final step involves the reaction of the intermediate with acryloyl chloride to form the acrylamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the thiophene or pyrazole rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials could lead to the creation of advanced functional materials.

Mechanism of Action

The mechanism of action of (E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiophene and pyrazole rings could facilitate binding to specific molecular targets, while the acrylamide linkage may play a role in the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propionamide: Similar structure but with a propionamide group instead of an acrylamide group.

    (E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butyramide: Similar structure but with a butyramide group instead of an acrylamide group.

Uniqueness

(E)-3-(thiophen-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is unique due to its combination of a thiophene ring, a pyrazole ring, and an acrylamide linkage. This specific arrangement of functional groups provides distinct chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

(E)-3-thiophen-2-yl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c20-16(6-5-13-3-1-11-21-13)17-8-10-19-9-7-14(18-19)15-4-2-12-22-15/h1-7,9,11-12H,8,10H2,(H,17,20)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEWIWVCNSJHJU-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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